molecular formula C18H20N8O2 B6461586 1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(pyridazin-3-yloxy)ethan-1-one CAS No. 2549050-36-2

1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(pyridazin-3-yloxy)ethan-1-one

Número de catálogo: B6461586
Número CAS: 2549050-36-2
Peso molecular: 380.4 g/mol
Clave InChI: KZZLUBXJSOKKBA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(pyridazin-3-yloxy)ethan-1-one features a structurally complex architecture comprising three distinct motifs:

A 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine core, which is a bicyclic heterocycle with fused triazole and pyridazine rings.

A 2-(pyridazin-3-yloxy)ethanone linker, providing a flexible spacer and additional hydrogen-bond acceptor sites.

  • Stepwise alkylation or amidation to link the triazolo-pyridazine and pyrrolo-pyrrole units .
  • Nucleophilic substitution to introduce the pyridazin-3-yloxy group via an ethanone bridge .

Propiedades

IUPAC Name

1-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-pyridazin-3-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8O2/c1-12-20-21-15-4-5-16(23-26(12)15)24-7-13-9-25(10-14(13)8-24)18(27)11-28-17-3-2-6-19-22-17/h2-6,13-14H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZLUBXJSOKKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)COC5=NN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

AZD5153 (Bromodomain Inhibitor)

  • Structure : Contains a [1,2,4]triazolo[4,3-b]pyridazine linked to a piperidine group and a bivalent aromatic system .
  • Key Differences: AZD5153 uses a piperidine ring instead of the octahydropyrrolo-pyrrole, reducing steric hindrance. The ethanone linker in the target compound may enhance solubility compared to AZD5153’s rigid aromatic spacer.
  • Bioactivity: AZD5153 exhibits nanomolar potency against BRD4 due to bivalent binding . The target compound’s octahydropyrrolo-pyrrole could similarly engage protein pockets but with distinct binding kinetics.

Compound 6 (Triazolo-Thiadiazinone Derivative)

  • Structure : 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one .
  • Key Differences: Replaces the pyrrolo-pyrrole with a thiazolo-pyrimidine system, introducing sulfur-based hydrophobicity.
  • Synthesis: Formed via reaction with monochloroacetic acid, a method adaptable to the target compound’s ethanone group .

Pyrrolo-Pyridazinone Derivatives

Pyrrolo[3,4-d]pyridazinone Derivatives (5a,b–6a,b)

  • Structure: Feature a pyrrolo[3,4-d]pyridazinone core with arylpiperazine substituents .
  • The pyridazin-3-yloxy group may improve water solubility compared to thioxo-oxadiazole substituents in these derivatives .
  • Synthesis : Both classes utilize alkylation reactions, suggesting shared scalability for the target compound .

Triazolo-Thiadiazole Derivatives

3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

  • Structure : Triazolo-thiadiazoles with pyrazole substituents .
  • Key Differences :
    • Thiadiazole cores are less electron-deficient than pyridazine, altering reactivity in medicinal chemistry applications.
    • Absence of a pyrrolo-pyrrole system limits three-dimensional interaction capabilities.
  • Synthesis : Relies on stepwise heterocycle formation, contrasting with the target compound’s modular assembly .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.